molecular formula C22H25N5O2 B2727416 8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887671-95-6

8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2727416
CAS RN: 887671-95-6
M. Wt: 391.475
InChI Key: LFJHSECBLAJNRD-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is an aromatic organic compound. It contains several functional groups, including a cyclopentyl group, a phenethyl group, and two methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the addition of the cyclopentyl, phenethyl, and methyl groups, and possibly other steps. Without specific information or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a type of aromatic ring found in many important biomolecules), with various groups attached. These include a cyclopentyl group (a five-carbon ring), a phenethyl group (a two-carbon chain attached to a benzene ring), and two methyl groups (single carbon groups). The exact structure would depend on the specific locations of these groups on the purine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .

Scientific Research Applications

Synthesis and Structural Properties

Research has been conducted on the synthesis and properties of mesoionic purinone analogs, including derivatives similar to the compound . These studies have focused on understanding the chemical behavior, tautomeric forms, and reactions to form various derivatives. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, exhibit properties like hydrolytic ring-opening reactions and undergo 1,3-dipolar cycloaddition to produce triazacyclopent-[cd]indene derivatives through synthetic processes (Coburn & Taylor, 1982).

Pharmacological Exploration

Various derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their potential pharmacological effects. Studies have highlighted the anxiolytic-like and antidepressant-like activities of certain derivatives in animal models. These compounds have been shown to exhibit significant affinity for serotonin receptors, suggesting their potential as therapeutic agents for affective disorders (Zagórska et al., 2009). Further, structure-activity relationship studies have identified derivatives with potent receptor ligand properties, contributing to the understanding of their pharmacodynamics (Zagórska et al., 2015).

Molecular Interactions and Targeting

Some research has delved into the interaction of imidazo[2,1-f]purine derivatives with DNA, exploring their potential to target abasic sites in DNA. Such studies have implications for therapeutic interventions in genetic disorders or cancers (Belmont et al., 1999). Additionally, the design and synthesis of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been explored, focusing on their affinity for serotoninergic and dopaminergic receptors, which could inform the development of new psychiatric medications (Zagórska et al., 2016).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, studying its physical and chemical properties, or developing methods for its synthesis .

properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-15-14-26-18-19(23-21(26)27(15)17-10-6-7-11-17)24(2)22(29)25(20(18)28)13-12-16-8-4-3-5-9-16/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJHSECBLAJNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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